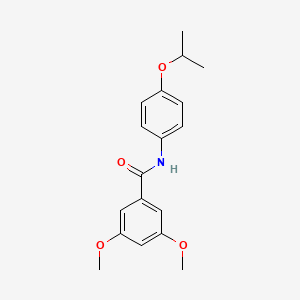

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide

Description

3,5-Dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is a synthetic benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group linked via an amide bond to a 4-propan-2-yloxyphenyl moiety. The compound’s synthesis likely involves coupling 3,5-dimethoxybenzoic acid with 4-propan-2-yloxyaniline under standard amide-forming conditions (e.g., using carbodiimide reagents), a method analogous to related benzamides described in the literature .

Properties

IUPAC Name |

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12(2)23-15-7-5-14(6-8-15)19-18(20)13-9-16(21-3)11-17(10-13)22-4/h5-12H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLBNOJYULROQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-propan-2-yloxyaniline in the presence of a base such as triethylamine to yield the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of 3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

The compound shares a common 3,5-dimethoxybenzamide core with several derivatives, differing primarily in the substituent attached to the amide nitrogen. Key structural analogs and their distinctions are summarized below:

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

- Electron Effects : The nitro group in 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide may enhance metabolic stability but reduce solubility .

- Heterocyclic Modifications: Indenothiazole or pyrimidine substituents (e.g., compounds in ) introduce rigid scaffolds that may improve target binding affinity.

Key Observations :

- Kinase Inhibition : The pyrimidine-containing analog () exhibits potent dual inhibition of DAPK1 and CSF1R, critical targets in neurodegenerative diseases. Its brain bioavailability and blood-brain barrier permeability suggest relevance for CNS applications.

- Anti-viral Potential: Indenothiazole derivatives () demonstrate moderate anti-viral activity, though specific data for the target compound’s scaffold is lacking.

Table 3: Physicochemical Properties

Key Observations :

- Synthetic Accessibility : High yields (>85%) are achievable for benzamides with aromatic amines (e.g., 8p in ), suggesting the target compound could be synthesized efficiently.

- Solubility Challenges : Nitro- and naphthyl-substituted analogs exhibit poor solubility, whereas the target compound’s isopropyloxy group may balance lipophilicity and solubility.

Biological Activity

3,5-Dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on its role as a fibroblast growth factor receptor 1 (FGFR1) inhibitor and its implications in cancer therapy.

Synthesis

The synthesis of 3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide involves several steps that typically include the formation of the benzamide structure followed by the introduction of methoxy and propan-2-yloxy groups. The specific synthetic route can vary based on the desired purity and yield.

Inhibition of FGFR1

Recent studies have demonstrated that derivatives of benzamide, including compounds similar to 3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide, exhibit significant inhibitory effects on FGFR1. For instance, a related compound showed IC50 values ranging from 1.25 µM to 2.31 µM against various non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification . This suggests that the compound may effectively target cancer cells that overexpress FGFR1.

The mechanism by which these compounds exert their effects includes:

- Cell Cycle Arrest : The compound induces G2 phase arrest in NSCLC cells .

- Apoptosis Induction : It has been observed to promote apoptosis in cancer cells through a dose-dependent mechanism.

- Inhibition of Key Signaling Pathways : The compound inhibits phosphorylation of critical proteins such as FGFR1, PLCγ1, and ERK, which are involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

- Study on NSCLC : A study involving multiple NSCLC cell lines demonstrated that compounds targeting FGFR1 led to significant reductions in cell viability and induced apoptotic pathways .

- Zebrafish Embryo Toxicity Testing : Research has also evaluated the toxicity of related benzamide derivatives using zebrafish embryos, indicating that while some compounds show promise as therapeutic agents, they may also exhibit varying degrees of toxicity depending on their structural modifications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

- Methoxy Substituents : The presence and position of methoxy groups significantly influence the activity against cancer cells. For example, removal or repositioning of these groups often results in decreased potency .

- Substituent Variability : The introduction of different substituents at specific positions on the benzene ring alters the inhibitory activity against various cancer cell lines .

Data Summary

| Compound Name | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| C9 | 1.36 | NCI-H520 | G2 phase arrest |

| C9 | 1.25 | NCI-H1581 | Apoptosis induction |

| C9 | 2.31 | NCI-H226 | Inhibition of FGFR signaling |

| C9 | 2.14 | NCI-H460 | Inhibition of PLCγ1 and ERK |

| C9 | 1.85 | NCI-H1703 | Dose-dependent effects |

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(4-propan-2-yloxyphenyl)benzamide?

Methodological Answer: The compound is synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3,5-dimethoxybenzoyl chloride with 4-isopropoxyaniline in a polar aprotic solvent (e.g., DMF or THF) under reflux (60–80°C) for 4–6 hours. Catalytic bases like triethylamine or pyridine are added to neutralize HCl byproducts. Work-up includes solvent evaporation, aqueous washes, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization may require adjusting stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and solvent choice .

Example Reaction Conditions Table:

| Component | Quantity/Parameter | Reference |

|---|---|---|

| 3,5-Dimethoxybenzoyl chloride | 1.2 mmol | |

| 4-Isopropoxyaniline | 1.0 mmol | |

| Solvent | DMF, 10 mL | |

| Temperature | 60°C, reflux | |

| Reaction Time | 4–6 hours | |

| Purification | Column chromatography |

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Peaks for methoxy groups (δ ~3.8 ppm in 1H; δ ~55–60 ppm in 13C), aromatic protons (δ 6.5–7.5 ppm in 1H), and amide NH (δ ~8.3 ppm, broad) are critical. The isopropoxy group shows a septet (J = 6 Hz) at δ ~4.6 ppm (1H) and a doublet at δ ~22 ppm (13C) .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹), aromatic C-O (~1250 cm⁻¹), and methoxy C-O (~2850 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ with accurate mass matching theoretical values (e.g., C₁₉H₂₃NO₄: theoretical 353.16 g/mol) .

Q. How is X-ray crystallography applied to determine its crystal structure?

Methodological Answer: Single crystals are grown via slow evaporation from methanol or DCM. Diffraction data collected on a Bruker SMART CCD area detector are processed using SHELX software . Key steps:

- Unit Cell Determination : Monoclinic or triclinic systems are common (e.g., space group Pī or Pn) with parameters like a = 5.047 Å, b = 10.28 Å, c = 13.36 Å .

- Refinement : SHELXL refines atomic positions and thermal parameters. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the lattice .

- Validation : R factor (< 0.05) and wR factor (< 0.15) ensure accuracy .

Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ discrepancies .

- Target Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. For example, dual DAPK1/CSF1R inhibition was confirmed via competitive binding assays .

- Cell-Based Assays : Compare effects in glial cells (e.g., C6 rat glioma) versus neuronal models to contextualize tissue-specific activity .

Q. What computational methods predict interactions with biological targets like DAPK1 or glucokinase?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Glide models ligand-receptor binding. For DAPK1, the dimethoxybenzamide moiety forms hydrogen bonds with Asp278 and hydrophobic contacts with Leu213 .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns, NPT ensemble) assess binding stability (RMSD < 2 Å) .

- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity .

Q. How to design and analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Scaffold Modification : Replace the isopropoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate solubility and target affinity .

- Bioisosteric Replacement : Substitute the benzamide core with triazole or oxazole rings to enhance metabolic stability .

- Data Analysis : Use clustering algorithms (e.g., PCA) to group derivatives by activity profiles. For example, morpholine-substituted derivatives show improved blood-brain barrier penetration .

Example SAR Table:

| Derivative | R-Group | IC₅₀ (DAPK1) | LogP | Reference |

|---|---|---|---|---|

| Parent Compound | 4-Isopropoxy | 12 nM | 3.2 | |

| Nitro Analog | 4-Nitro | 8 nM | 2.9 | |

| Morpholine Analog | 4-Morpholinyl | 5 nM | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.